molecular formula C13H15NO2 B1334723 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol CAS No. 247225-86-1

2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol

Cat. No.: B1334723
CAS No.: 247225-86-1
M. Wt: 217.26 g/mol
InChI Key: XKADTNMYSKOWTF-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound features a furan ring, a phenyl group, and an ethanol moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol typically involves the reaction of furan-2-ylmethanamine with benzaldehyde under reductive amination conditions . The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanone
  • 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethane
  • 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-propanol

Uniqueness

2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol is unique due to its specific combination of a furan ring, phenyl group, and ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKADTNMYSKOWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384602
Record name 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247225-86-1
Record name 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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